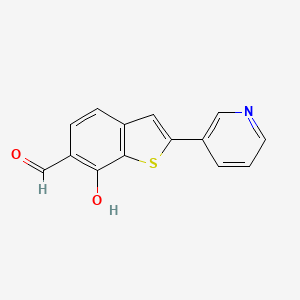

![molecular formula C11H15ClN4 B1468336 1H-イミダゾ[4,5-b]ピリジン-1-イル}ピペリジン塩酸塩 CAS No. 1370587-23-7](/img/structure/B1468336.png)

1H-イミダゾ[4,5-b]ピリジン-1-イル}ピペリジン塩酸塩

説明

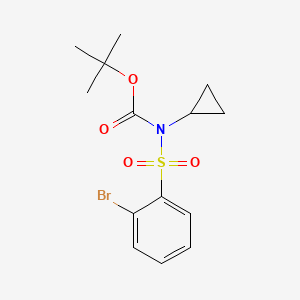

4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClN4 and its molecular weight is 238.72 g/mol. The purity is usually 95%.

The exact mass of the compound 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌剤用途

“1H-イミダゾ[4,5-b]ピリジン-1-イル}ピペリジン塩酸塩”を含むイミダゾ[4,5-b]ピリジン誘導体は、その抗菌特性について研究されています . これらの化合物は、実験的および理論的研究において有望な結果を示しており、新規抗菌剤の開発における潜在的な使用を示唆しています .

薬理学的可能性

イミダゾ[4,5-b]ピリジン化合物は、幅広い薬理学的可能性を示しています . これらの化合物は、さまざまな生体システムの正常な機能に不可欠な多くの細胞経路に影響を与え、数多くの疾患状態において重要な役割を果たしていることが判明しています .

中枢神経系用途

これらの化合物は、中枢神経系において薬理学的意義を持つことが判明しています . これらの化合物は、GABA A受容体の陽性アロステリックモジュレーターとしての可能性について研究されています .

消化器系用途

イミダゾ[4,5-b]ピリジン化合物は、消化器系における潜在的な用途についても研究されています . これらの化合物は、プロトンポンプ阻害剤としての可能性を持っていることが判明しています .

抗がん剤用途

これらの化合物は、がん研究の分野で潜在的な可能性を示しています . これらの化合物は、がん細胞の正常な機能に不可欠な多くの細胞経路に影響を与える能力を持っています .

炎症と疼痛管理

イミダゾ[4,5-b]ピリジン化合物は、NSAIDs(非ステロイド系抗炎症薬)としての可能性を持っていることが判明しています . これは、炎症と疼痛の管理における潜在的な使用を示唆しています .

オプトエレクトロニクスデバイス

イミダゾ[4,5-b]ピリジン化合物は、材料科学を含むいくつかの研究分野で大きな可能性を示しています . これらの化合物は、オプトエレクトロニクスデバイスなどのさまざまな技術的用途で報告されています .

センサー

これらの化合物は、センサーの開発にも使用されています . これらの化合物のユニークな特性により、さまざまなセンシング用途に適しています .

作用機序

Target of Action

Compounds with similar structures have been found to target proteins like serine/threonine-protein kinase b-raf .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the activation of nlrp3 and il‐1β release in differentiated thp‐1 cells .

Biochemical Pathways

Related compounds have been found to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may have good bioavailability and metabolic stability .

Result of Action

Related compounds have been found to exhibit anti-inflammatory and anti-cancer properties .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .

生化学分析

Biochemical Properties

4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to bind to specific enzyme active sites, thereby modulating their activity. For instance, it can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can lead to alterations in cellular signaling pathways, affecting various downstream processes. Additionally, the compound interacts with proteins involved in DNA repair and replication, highlighting its potential in cancer research .

Cellular Effects

The effects of 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By inhibiting specific kinases in this pathway, it can reduce cell proliferation, making it a potential candidate for anti-cancer therapies. Furthermore, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. For instance, its binding to kinases can prevent the phosphorylation of target proteins, thereby inhibiting their activity . Additionally, the compound can interact with DNA, either directly or through DNA-binding proteins, leading to changes in gene expression. This interaction can result in the activation or repression of specific genes, depending on the context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of cell proliferation and induction of apoptosis observed in in vitro and in vivo models . The extent of these effects can diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and alter cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it can inhibit glycolytic enzymes, reducing the production of ATP and affecting cellular energy metabolism .

Transport and Distribution

Within cells and tissues, 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for lipid membranes . This distribution can affect its localization and accumulation in target tissues, impacting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling pathways.

特性

IUPAC Name |

1-piperidin-4-ylimidazo[4,5-b]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.ClH/c1-2-10-11(13-5-1)14-8-15(10)9-3-6-12-7-4-9;/h1-2,5,8-9,12H,3-4,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSFTGNVKPYFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC3=C2C=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370587-23-7 | |

| Record name | 1H-Imidazo[4,5-b]pyridine, 1-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370587-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

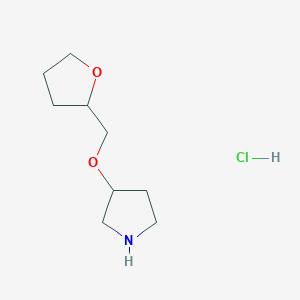

![(3R)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B1468254.png)

![2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid](/img/structure/B1468256.png)

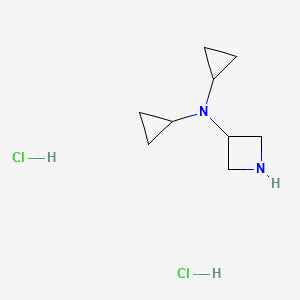

![[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468258.png)

![4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid](/img/structure/B1468262.png)

![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoate](/img/structure/B1468263.png)

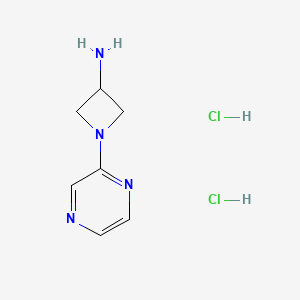

![1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride](/img/structure/B1468265.png)

![Methyl 4-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B1468270.png)

![tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1468272.png)

![2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468275.png)